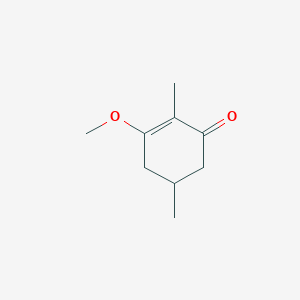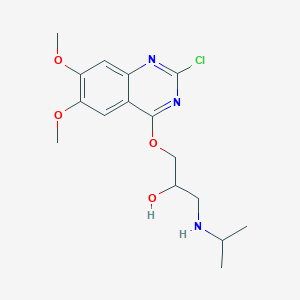
5-Ethynyl-1-methyl-2-pyrrolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-1-methyl-2-pyrrolidone (EMP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EMP is a heterocyclic compound that contains a pyrrolidone ring with an ethynyl group attached to it. This compound has been extensively studied for its potential use in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-1-methyl-2-pyrrolidone is not fully understood. However, it is believed that 5-Ethynyl-1-methyl-2-pyrrolidone interacts with various enzymes and proteins in the body, leading to changes in their activity. 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have various biochemical and physiological effects. In animal studies, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have analgesic and anti-inflammatory effects. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have anticonvulsant and anxiolytic effects. 5-Ethynyl-1-methyl-2-pyrrolidone has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethynyl-1-methyl-2-pyrrolidone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has a wide range of potential applications in various fields of science. However, 5-Ethynyl-1-methyl-2-pyrrolidone also has some limitations. It is a relatively new compound, and its potential side effects and toxicity are not fully understood. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone is a highly reactive compound that requires careful handling and storage.
Orientations Futures
There are several future directions for the study of 5-Ethynyl-1-methyl-2-pyrrolidone. In the field of pharmaceuticals, 5-Ethynyl-1-methyl-2-pyrrolidone has the potential to be used as a drug delivery system for various drugs. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a building block for the synthesis of new drugs with unique properties. In the field of materials science, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a monomer for the synthesis of new polymers with unique properties. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a template for the synthesis of new materials with specific functions. Overall, the study of 5-Ethynyl-1-methyl-2-pyrrolidone has the potential to lead to significant advancements in various fields of science.
Méthodes De Synthèse
5-Ethynyl-1-methyl-2-pyrrolidone can be synthesized through various methods, including the reaction of 1-methylpyrrolidin-2-one with acetylene in the presence of a palladium catalyst. Another method involves the reaction of 1-methylpyrrolidin-2-one with ethynylmagnesium bromide in the presence of a copper catalyst. These methods have been optimized to obtain high yields of pure 5-Ethynyl-1-methyl-2-pyrrolidone.
Applications De Recherche Scientifique
5-Ethynyl-1-methyl-2-pyrrolidone has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, 5-Ethynyl-1-methyl-2-pyrrolidone has been used as a building block for the synthesis of complex molecules. In the field of materials science, 5-Ethynyl-1-methyl-2-pyrrolidone has been used as a monomer for the synthesis of polymers with unique properties. In the field of pharmaceuticals, 5-Ethynyl-1-methyl-2-pyrrolidone has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
5-ethynyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-6-4-5-7(9)8(6)2/h1,6H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIJIEQPWZDFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1-methyl-2-pyrrolidone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)






![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
